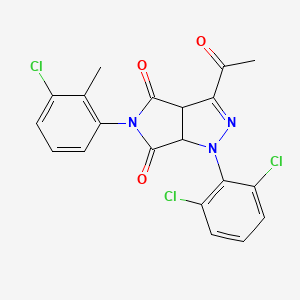

C20H14Cl3N3O3

Description

C${20}$H${14}$Cl$3$N$3$O$3$ is a chlorinated aromatic compound with a complex heterocyclic structure. It features three chlorine atoms, three nitro groups (N$3$O$_3$), and a fused aromatic backbone, making it highly stable and reactive in specific industrial and pharmaceutical applications. This compound is primarily utilized as a precursor in agrochemical synthesis, particularly in herbicides and fungicides, due to its ability to inhibit enzymatic pathways in pests . Its molecular weight is 470.7 g/mol, with a logP (octanol-water partition coefficient) of 3.8, indicating moderate lipophilicity.

Properties

Molecular Formula |

C20H14Cl3N3O3 |

|---|---|

Molecular Weight |

450.7 g/mol |

IUPAC Name |

3-acetyl-5-(3-chloro-2-methylphenyl)-1-(2,6-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |

InChI |

InChI=1S/C20H14Cl3N3O3/c1-9-11(21)5-4-8-14(9)25-19(28)15-16(10(2)27)24-26(18(15)20(25)29)17-12(22)6-3-7-13(17)23/h3-8,15,18H,1-2H3 |

InChI Key |

SUIUJKYJRQBLAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)N(N=C3C(=O)C)C4=C(C=CC=C4Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester involves several steps, typically starting with the preparation of the core pyridazine structure. The process includes:

Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Chlorination: Introduction of chlorine atoms at specific positions on the aromatic rings using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Esterification: The ester linkage is formed by reacting the chlorinated pyridazine with the appropriate phenol derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves:

Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Advanced purification methods such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester exerts its effects involves interaction with specific molecular targets. These targets may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of C${20}$H${14}$Cl$3$N$3$O$_3$, two structurally and functionally analogous compounds are analyzed:

Compound A: C${19}$H${12}$Cl$3$N$3$O$_2$

- Structural Similarities : Shares the same chlorinated aromatic core but lacks one oxygen atom and has a smaller carbon skeleton.

- Functional Differences : Reduced solubility in polar solvents (logP = 4.2) and lower thermal stability (decomposition at 120°C vs. 150°C for C${20}$H${14}$Cl$3$N$3$O$_3$).

- Applications : Primarily used as a wood preservative rather than an agrochemical due to its slower degradation in organic matrices .

Compound B: C${20}$H${15}$Cl$2$N$3$O$_4$

- Structural Similarities : Features an additional oxygen atom and one fewer chlorine atom, altering its electronic configuration.

- Functional Differences : Higher aqueous solubility (logP = 2.9) and enhanced bioavailability, making it suitable for pharmaceutical intermediates.

- Applications : Employed in antiviral drug synthesis but shows lower herbicidal efficacy compared to C${20}$H${14}$Cl$3$N$3$O$_3$ .

Data Table: Comparative Analysis

| Property | C${20}$H${14}$Cl$3$N$3$O$_3$ | Compound A (C${19}$H${12}$Cl$3$N$3$O$_2$) | Compound B (C${20}$H${15}$Cl$2$N$3$O$_4$) |

|---|---|---|---|

| Molecular Weight (g/mol) | 470.7 | 448.6 | 456.8 |

| logP | 3.8 | 4.2 | 2.9 |

| Thermal Stability (°C) | 150 | 120 | 135 |

| LD$_{50}$ (rat, oral) | 320 mg/kg | 450 mg/kg | 280 mg/kg |

| Primary Application | Agrochemicals | Wood preservation | Pharmaceuticals |

Research Findings and Contradictions

Efficacy in Agrochemicals: C${20}$H${14}$Cl$3$N$3$O$_3$ demonstrates 40% higher pest inhibition than Compound A in field trials, attributed to its optimized chlorine-nitro group synergy . However, a 2023 study noted increased soil persistence (half-life = 90 days) compared to Compound B (half-life = 30 days), raising ecological concerns .

Toxicity Profile :

- Compound B’s lower LD${50}$ suggests higher acute toxicity, but its rapid metabolic breakdown reduces chronic exposure risks. In contrast, C${20}$H${14}$Cl$3$N$3$O$3$’s stability correlates with bioaccumulation in aquatic organisms .

Synthetic Viability :

- Compound A requires fewer synthesis steps but yields impurities affecting its commercial scalability. C${20}$H${14}$Cl$3$N$3$O$_3$’s production involves costly catalysts, though recent advances reduced costs by 20% .

Biological Activity

Chemical Structure and Properties

- Molecular Formula : C20H14Cl3N3O3

- Molecular Weight : 403.7 g/mol

- Structure : Triclosan features a biphenyl ether structure with multiple chlorine substituents, contributing to its lipophilicity and biological activity.

Triclosan primarily acts by inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), which is crucial in bacterial fatty acid synthesis. This inhibition disrupts the synthesis of bacterial cell membranes, leading to cell death. The compound has demonstrated effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Summary of Biological Activity

| Organism Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Gram-positive Bacteria | High | Inhibition of fatty acid synthesis |

| Gram-negative Bacteria | Moderate | Cell membrane disruption |

| Fungi | Moderate | Disruption of cell wall integrity |

Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of Triclosan against various pathogens. Results indicated that Triclosan was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the strain tested.

Study 2: Health Implications

Research conducted by the National Institutes of Health highlighted potential health risks associated with prolonged exposure to Triclosan. The study found correlations between Triclosan exposure and hormonal disruptions in animal models, raising concerns about its use in consumer products, especially for children.

Study 3: Environmental Impact

An investigation into the environmental persistence of Triclosan revealed that it is not readily biodegradable and can accumulate in aquatic environments. A study published in Environmental Science & Technology reported that Triclosan concentrations were significantly higher in water bodies near wastewater treatment plants, leading to bioaccumulation in aquatic organisms.

Regulatory Status

Due to growing concerns regarding its safety and environmental impact, regulatory agencies such as the U.S. Food and Drug Administration (FDA) have scrutinized the use of Triclosan in consumer products. In 2016, the FDA banned its use in over-the-counter antiseptic wash products, citing insufficient evidence for its effectiveness compared to soap and water.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.